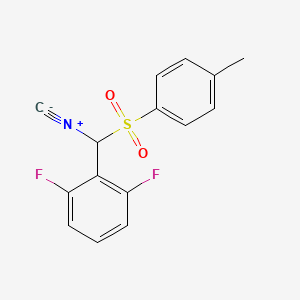
1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene
描述
1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene is an organic compound with the molecular formula C15H11F2NO2S It is characterized by the presence of two fluorine atoms, an isocyano group, and a tosyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene typically involves multiple steps, starting from commercially available precursorsThis can be achieved using various difluoromethylation reagents under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to meet industrial demands. Optimization of reaction conditions and the use of efficient catalysts would be crucial for large-scale production.
化学反应分析
Types of Reactions
1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and the isocyano group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives.
科学研究应用
1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biochemical probes and imaging agents.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
相似化合物的比较
Similar Compounds
1,3-Difluoro-2-(isocyanomethyl)benzene: Lacks the tosyl group, which can affect its reactivity and applications.
1,3-Difluoro-2-(isocyano(phenyl)methyl)benzene: Contains a phenyl group instead of a tosyl group, leading to different chemical properties.
Uniqueness
1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene is unique due to the presence of both the difluoromethyl and tosyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry.
属性
IUPAC Name |
1,3-difluoro-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO2S/c1-10-6-8-11(9-7-10)21(19,20)15(18-2)14-12(16)4-3-5-13(14)17/h3-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZVJWVIFPCZCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=CC=C2F)F)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
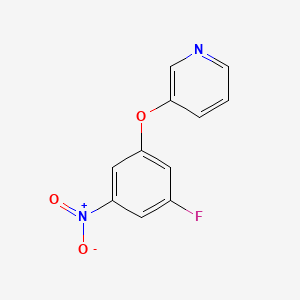
![3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1398559.png)
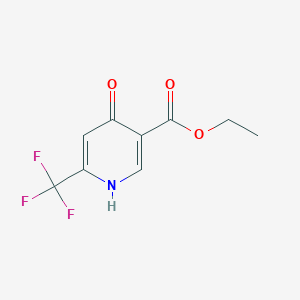


![1,1,3-Trimethyl-2-[3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl]-1H-benzo[e]indol-3-ium iodide](/img/structure/B1398567.png)
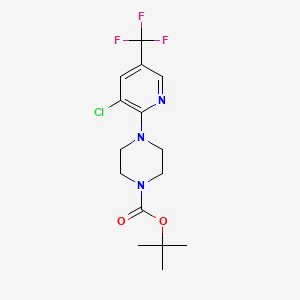
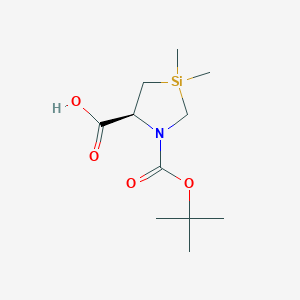
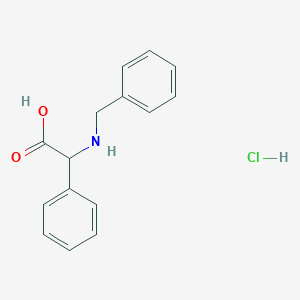
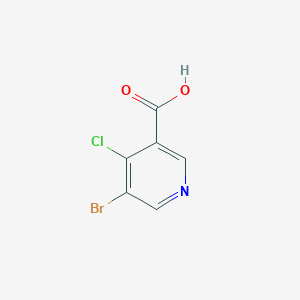
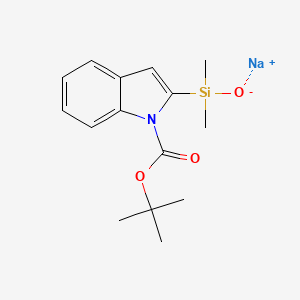

![Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1398579.png)

